6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine
CAS No.: 917923-88-7
Cat. No.: VC17270232
Molecular Formula: C12H6BrF7N2
Molecular Weight: 391.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917923-88-7 |
|---|---|
| Molecular Formula | C12H6BrF7N2 |
| Molecular Weight | 391.08 g/mol |
| IUPAC Name | 6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine |
| Standard InChI | InChI=1S/C12H6BrF7N2/c13-7-4-6(9-5(8(7)21)2-1-3-22-9)10(14,11(15,16)17)12(18,19)20/h1-4H,21H2 |
| Standard InChI Key | HKAMSGFEDWXJSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=CC(=C2N)Br)C(C(F)(F)F)(C(F)(F)F)F)N=C1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine, reflects its substitution pattern on the quinoline scaffold. Key features include:
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Bromine at position 6, which enhances electrophilic reactivity for further functionalization.
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A heptafluoropropyl group (-C(CF)F) at position 8, introducing strong electron-withdrawing effects and hydrophobic character .
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An amine group at position 5, enabling hydrogen bonding and participation in coordination chemistry.
The canonical SMILES representation underscores the spatial arrangement of substituents.
Comparative Analysis with Analogous Compounds
To contextualize its properties, Table 1 contrasts this compound with structurally related quinoline derivatives:
The heptafluoropropyl group increases hydrophobicity (LogP = 5.45) compared to methyl or unsubstituted analogs, suggesting enhanced membrane permeability in biological systems .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
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Quinoline Core Formation: Starting with substituted anilines, cyclization via the Skraup or Doebner-Miller reaction generates the quinoline backbone.
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Bromination: Electrophilic aromatic substitution introduces bromine at position 6 using brominating agents like or in polar solvents (e.g., DMF).
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Heptafluoropropyl Introduction: Nucleophilic aromatic substitution or transition metal-catalyzed coupling attaches the heptafluoropropyl group at position 8. This step often requires anhydrous conditions and catalysts like palladium .
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Amine Protection/Deprotection: Protecting groups (e.g., Boc) may be used to prevent undesired reactions at the 5-amine during synthesis.
Industrial Manufacturing Considerations
Scale-up challenges include:
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Solvent Selection: High-boiling solvents like DMSO facilitate reactions but complicate purification.
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Continuous Flow Reactors: These systems improve yield and safety by minimizing intermediate isolation.
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Purification Techniques: Recrystallization from ethanol/water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent) achieve >95% purity .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Thermal Stability: The fluorinated side group enhances thermal resilience, with decomposition temperatures exceeding 250°C .
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Hydrolytic Sensitivity: The amine group may undergo oxidation under acidic conditions, necessitating inert storage environments.
Spectroscopic Characterization
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NMR: NMR (DMSO-d) shows a singlet for the heptafluoropropyl group at δ 4.2 ppm and a broad peak for the amine at δ 5.8 ppm .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 391.08 (M+H).
Applications in Medicinal Chemistry
Antibacterial and Antifungal Activity
Fluorinated quinolines exhibit broad-spectrum antimicrobial effects by targeting DNA gyrase. The bromine atom could enhance intercalation with microbial DNA, suggesting testable hypotheses for this compound .
Comparison with Fluorinated and Brominated Analogs
Role of Fluorination
The heptafluoropropyl group’s strong electronegativity alters electron density across the quinoline ring, potentially enhancing interactions with aromatic residues in protein binding sites compared to non-fluorinated analogs .
Bromine as a Versatile Handle
The bromine atom serves as a synthetic pivot for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into libraries for high-throughput screening.
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